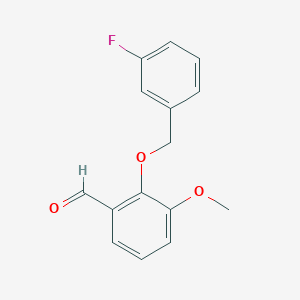

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde

Descripción

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde (CAS: 588696-81-5) is a substituted benzaldehyde derivative featuring a fluoro-benzyloxy group at the ortho position and a methoxy group at the meta position of the aromatic ring. Its structural complexity makes it a valuable intermediate in pharmaceutical and organic synthesis, particularly in the development of antimicrobial, anticancer, and enzyme-targeting compounds .

Propiedades

IUPAC Name |

2-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFKYPAPARPUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390396 | |

| Record name | 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-81-5 | |

| Record name | 2-[(3-Fluorophenyl)methoxy]-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde typically involves the reaction of 3-fluorobenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: 2-(3-Fluoro-benzyloxy)-3-methoxy-benzoic acid.

Reduction: 2-(3-Fluoro-benzyloxy)-3-methoxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials and as a building block in the synthesis of specialty chemicals .

Mecanismo De Acción

The mechanism of action of 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzyloxy Group

Table 1: Key Analogs with Modified Benzyloxy Substituents

Key Observations :

Positional Isomerism and Enzyme Interactions

Table 2: Substituent Position Effects on Benzaldehyde Dehydrogenase Activity

| Compound | Substituent Position | Oxidation Rate (% vs. benzaldehyde) |

|---|---|---|

| 2-Fluorobenzaldehyde | Ortho | 41% |

| 3-Fluorobenzaldehyde | Meta | 98% |

| 4-Fluorobenzaldehyde | Para | 210% |

| 3-Methoxy-benzaldehyde | Meta | 235% |

Key Observations :

Functional Group Modifications

Table 3: Derivatives with Modified Aldehyde or Methoxy Groups

Key Observations :

- Aldehyde vs. Acetyl : Replacement of acetyl with aldehyde in 4-(1-β-D-glucosyl)-3-methoxy-benzaldehyde reduces therapeutic efficacy, emphasizing the ketone group’s importance in antiasthmatic activity .

- Triazole Additions : Vanillin derivatives with triazole groups () exhibit enhanced antimicrobial and anticancer properties, suggesting that similar modifications to 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde could yield bioactive candidates.

Key Observations :

- The target compound’s discontinued status contrasts with analogs like 4-(4-chloro-benzyloxy)-3-methoxy-benzaldehyde, which remain accessible for research .

- Synthetic methods for benzyloxy-benzaldehydes typically involve alkali-mediated alkylation (e.g., Cs₂CO₃ in DMF), followed by chromatographic purification .

Actividad Biológica

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for drug development based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C10H10F O3

- Molecular Weight : 196.18 g/mol

- CAS Number : [Not provided in search results]

The compound features a fluorinated benzyloxy group and a methoxy substituent, which may enhance its biological activity compared to non-fluorinated analogs.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. The introduction of the benzyloxy and methoxy groups can enhance electron-donating capabilities, potentially leading to improved radical scavenging effects.

Enzyme Inhibition

A study explored the inhibitory effects of benzyloxy-substituted chalcones on human monoamine oxidases (hMAOs). The compounds showed high selectivity for hMAO-B, with IC50 values in the low micromolar range, indicating that 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde may also possess similar inhibitory effects on these enzymes .

Neuroprotective Effects

The neuroprotective potential of related compounds has been documented, particularly in models of neurodegenerative diseases. The inhibition of hMAO-B is associated with reduced oxidative stress and neuroprotection, suggesting that 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde could be beneficial in treating conditions like Parkinson's disease.

The mechanism by which 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde exerts its biological effects likely involves interaction with specific enzyme targets. For instance:

- Monoamine Oxidase Inhibition : By inhibiting hMAO-B, the compound may prevent the breakdown of neurotransmitters such as dopamine, thereby enhancing dopaminergic signaling .

- Antioxidant Mechanism : The compound may donate electrons to free radicals, stabilizing them and preventing cellular damage.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.